molecular formula C12H20N2OS B14782990 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide

2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide

Cat. No.: B14782990
M. Wt: 240.37 g/mol
InChI Key: MDQMVKQJBBEHOC-UHFFFAOYSA-N
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Description

2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide is a complex organic compound that features a unique combination of functional groups, including an amine, an amide, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the amine and amide functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial methods often emphasize efficiency, safety, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .

Scientific Research Applications

2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide distinguishes it from other similar compounds. This ring imparts unique electronic properties and reactivity, making the compound valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H20N2OS

Molecular Weight

240.37 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide

InChI

InChI=1S/C12H20N2OS/c1-8(2)11(13)12(15)14(4)7-10-9(3)5-6-16-10/h5-6,8,11H,7,13H2,1-4H3

InChI Key

MDQMVKQJBBEHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C(C(C)C)N

Origin of Product

United States

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